5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid
CAS No.: 918827-57-3
Cat. No.: VC20272645
Molecular Formula: C10H16O8
Molecular Weight: 264.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 918827-57-3 |
---|---|
Molecular Formula | C10H16O8 |
Molecular Weight | 264.23 g/mol |
IUPAC Name | 5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid |
Standard InChI | InChI=1S/C10H16O8/c1-9(15-3)10(2,16-4)18-6(8(13)14)5(17-9)7(11)12/h5-6H,1-4H3,(H,11,12)(H,13,14) |
Standard InChI Key | RDQMREKYMOQHJP-UHFFFAOYSA-N |
Canonical SMILES | CC1(C(OC(C(O1)C(=O)O)C(=O)O)(C)OC)OC |
Introduction
Chemical Identity and Structural Features
The parent compound, 5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid, features a 1,4-dioxane ring substituted with two methoxy groups, two methyl groups, and two carboxylic acid functionalities at the 2- and 3-positions. Its molecular formula is , derived by replacing the methyl ester groups in the dimethyl ester derivative (CAS 181586-74-3, ) with carboxylic acid groups .
Stereochemical Configuration
The dimethyl ester derivative exhibits a (2R,3R,5R,6R) stereochemical configuration, as confirmed by optical rotation data (, 1% in chloroform) . This suggests the parent acid retains the same chiral centers, making it a tetrasubstituted dioxane with defined stereochemistry.
Synthesis and Precursor Relationships
Precursor Compounds
The dioxane ring system is often synthesized from cyclic ketones or diols. A key precursor is 5,6-dimethyl-1,4-dioxane-2,3-dione (CAS 89093-67-4), reported by Watson et al. in 1950 . This dione can undergo nucleophilic attack at the carbonyl groups to introduce methoxy and methyl substituents, followed by hydrolysis to yield the dicarboxylic acid.
Esterification Pathways
The dimethyl ester derivative is synthesized via esterification of the dicarboxylic acid with methanol under acidic conditions. Alternatively, direct functionalization of the dione with methylating agents (e.g., dimethyl sulfate) and methoxy groups may occur in a stepwise manner .
Physical and Chemical Properties
Hypothetical Properties of the Dicarboxylic Acid
While experimental data for the acid are scarce, its properties can be inferred from its esters:
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Molecular Weight: 264.18 g/mol (calculated from ).
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Solubility: Likely polar due to carboxylic acid groups, soluble in water, alcohols, and dimethyl sulfoxide.
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Melting Point: Expected to exceed 150°C, higher than the dimethyl ester’s 106–110°C , due to hydrogen bonding.
Dimethyl Ester Derivative (CAS 181586-74-3)
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 292.28 g/mol | |
Melting Point | 106–110°C | |
Optical Rotation | (1% in CHCl₃) | |
Safety (WGK Germany) | 3 (Highly water-polluting) |
Applications and Industrial Relevance
Chiral Building Blocks
The dimethyl ester is classified as a chiral building block in organic synthesis . Its rigid dioxane ring and stereochemical purity make it valuable for constructing pharmaceuticals or agrochemicals with specific stereochemical requirements.
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